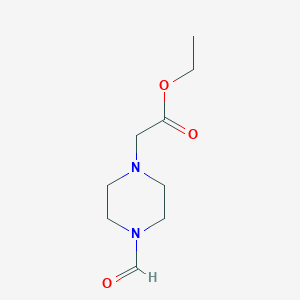

Ethyl 2-(4-formylpiperazin-1-yl)acetate

Description

Ethyl 2-(4-formylpiperazin-1-yl)acetate is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of an ethyl ester group attached to a piperazine ring, which also contains a formyl group

Properties

IUPAC Name |

ethyl 2-(4-formylpiperazin-1-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O3/c1-2-14-9(13)7-10-3-5-11(8-12)6-4-10/h8H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXZIXMQQSKTPCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1CCN(CC1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-formylpiperazin-1-yl)acetate typically involves the reaction of ethyl bromoacetate with 4-formylpiperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then refluxed for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and chromatography can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-formylpiperazin-1-yl)acetate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic medium.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Hydrochloric acid, sodium hydroxide, and other strong acids or bases.

Major Products Formed

Oxidation: Ethyl 2-(4-carboxypiperazin-1-yl)acetate.

Reduction: Ethyl 2-(4-hydroxymethylpiperazin-1-yl)acetate.

Substitution: 2-(4-formylpiperazin-1-yl)acetic acid.

Scientific Research Applications

Ethyl 2-(4-formylpiperazin-1-yl)acetate has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of various piperazine derivatives and other complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays and as a building block for the synthesis of bioactive compounds.

Medicine: Explored for its potential therapeutic properties, including its use in the development of drugs targeting neurological disorders and cancer.

Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-formylpiperazin-1-yl)acetate is largely dependent on its interaction with specific molecular targets. In biological systems, it may act as a ligand for certain receptors or enzymes, modulating their activity and influencing various biochemical pathways. The formyl group can participate in hydrogen bonding and other interactions, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Ethyl 2-(4-formylpiperazin-1-yl)acetate can be compared with other piperazine derivatives such as:

Ethyl 2-(4-phenylpiperazin-1-yl)acetate: Similar in structure but with a phenyl group instead of a formyl group, leading to different chemical and biological properties.

1-Ethyl-6-fluoro-7-(4-formylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid: Contains additional functional groups and a quinoline ring, resulting in distinct applications and mechanisms of action.

Biological Activity

Ethyl 2-(4-formylpiperazin-1-yl)acetate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview supported by diverse research findings.

Chemical Structure and Properties

This compound has the following chemical formula:

- Molecular Formula : C₉H₁₆N₂O₃

- CAS Number : 294848-54-7

The compound features a piperazine ring substituted with a formyl group, which contributes to its biological activity by allowing interactions with various molecular targets in biological systems.

The mechanism of action of this compound is primarily based on its role as a ligand for specific receptors or enzymes. The formyl group can participate in hydrogen bonding and other interactions, enhancing the compound's binding affinity and specificity towards its targets. This interaction may modulate various biochemical pathways, influencing cellular processes such as proliferation, apoptosis, and signal transduction.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit promising anticancer activities. For instance, studies have shown that piperazine derivatives can inhibit key signaling pathways involved in cancer progression, including the MAPK pathway. Specific derivatives have demonstrated significant antiproliferative effects against various cancer cell lines, suggesting that this compound may have similar potential.

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological properties. It is hypothesized that it may possess therapeutic effects for neurological disorders due to its ability to interact with neurotransmitter systems. The piperazine moiety is known for enhancing the central nervous system penetration of drugs, which could be beneficial in treating conditions such as anxiety and depression.

Synthesis and Evaluation

A study conducted on a series of piperazine derivatives highlighted the synthesis of this compound as a key intermediate. The evaluation of these derivatives showed varied biological activities based on structural modifications. For example, alterations in the substituents on the piperazine ring significantly affected their anticancer efficacy and selectivity against tumor cells .

In Vitro Studies

In vitro studies demonstrated that this compound exhibited moderate cytotoxicity against several cancer cell lines, with IC₅₀ values indicating effective concentrations for inducing cell death . The compound's activity was compared with other piperazine derivatives, revealing that specific structural features enhance biological potency.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound Name | Biological Activity | IC₅₀ (µM) |

|---|---|---|

| This compound | Antiproliferative against cancer cell lines | ~10 |

| Ethyl 2-(4-hydroxymethylpiperazin-1-yl)acetate | Moderate neuroprotective effects | ~15 |

| Ethyl 2-(4-carboxypiperazin-1-yl)acetate | Significant inhibition of protein kinases | ~5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.